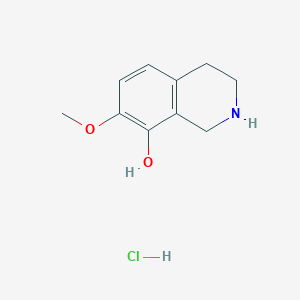
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol;hydrochloride is a synthetic compound belonging to the class of isoquinoline alkaloids Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol;hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating and an inert atmosphere to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. These methods are considered sustainable and environmentally friendly . Transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies have also been explored for the synthesis of tetrahydroisoquinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP), and transition metal catalysts . The reactions often require specific conditions such as controlled temperature, pressure, and inert atmosphere to achieve the desired products.
Major Products Formed
Scientific Research Applications
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce the production of interferon-gamma (IFN-γ) in a murine model of pulmonary allergic inflammation . This suggests that the compound may modulate immune responses and inflammation through cytokine production and other immunomodulatory pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structural motif present in various natural products and therapeutic lead compounds.
7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: Another derivative with similar structural features.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its applications in medicinal chemistry.
Uniqueness
7-Methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol;hydrochloride is unique due to its specific methoxy and hydroxyl substitutions, which confer distinct biological activities and chemical reactivity. These substitutions make it a valuable compound for developing novel therapeutic agents and studying various biological processes.
Properties
CAS No. |
1077-83-4 |
|---|---|
Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.67 g/mol |
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-9-3-2-7-4-5-11-6-8(7)10(9)12;/h2-3,11-12H,4-6H2,1H3;1H |
InChI Key |
IKXPRLSAYACNKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(CCNC2)C=C1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















